molecular formula C14H15NS B15009996 4-(2-(Benzylthio)ethyl)pyridine

4-(2-(Benzylthio)ethyl)pyridine

Cat. No.: B15009996
M. Wt: 229.34 g/mol
InChI Key: PNKGCTZQQQGNKN-UHFFFAOYSA-N
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Description

4-(2-(Benzylthio)ethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzylthio group attached to an ethyl chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzylthio)ethyl)pyridine typically involves the reaction of pyridine derivatives with benzylthio reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a palladium catalyst, a base, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzylthio)ethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylthio group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Benzylthio)ethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-(2-(Benzylthio)ethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The benzylthio group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Methylthio)ethyl)pyridine
  • 4-(2-(Ethylthio)ethyl)pyridine
  • 4-(2-(Phenylthio)ethyl)pyridine

Uniqueness

4-(2-(Benzylthio)ethyl)pyridine is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

4-(2-benzylsulfanylethyl)pyridine

InChI

InChI=1S/C14H15NS/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13/h1-7,9-10H,8,11-12H2

InChI Key

PNKGCTZQQQGNKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCC2=CC=NC=C2

Origin of Product

United States

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